1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone
Description
1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone is a synthetic pyrrolidinone derivative characterized by a 2-pyrrolidinone core substituted with a 5-iodo-2-methylphenyl group. The 2-pyrrolidinone scaffold is a five-membered lactam ring known for its versatility in medicinal chemistry, serving as a pharmacophore in numerous bioactive compounds . The iodine atom and methyl group on the phenyl ring introduce steric and electronic effects that may influence solubility, metabolic stability, and binding affinity.
Properties
Molecular Formula |
C11H12INO |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
1-(5-iodo-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
IXCIYNOBHKMOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
A common and effective method involves palladium-catalyzed carbon-nitrogen bond formation (Buchwald-Hartwig amination), where a halogenated aryl precursor (such as 5-iodo-2-methylbromobenzene or 5-iodo-2-methylphenyl halide) is coupled with pyrrolidin-2-one or its nitrogen nucleophile under catalytic conditions.
-
- Catalyst: Palladium complexes (e.g., Pd(OAc)2 with phosphine ligands)
- Base: Potassium tert-butoxide or sodium hydride
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene
- Temperature: Elevated temperatures (80–120°C)
-
- High regioselectivity for C-N bond formation
- Mild conditions compatible with sensitive substituents
- Good yields and scalability
Example:
The reaction of 5-iodo-2-methylphenyl bromide with pyrrolidin-2-one in the presence of Pd catalyst and base yields 1-(5-iodo-2-methylphenyl)-2-pyrrolidinone efficiently.
Nucleophilic Aromatic Substitution (SNAr) Followed by Cyclization
In some routes, a nitro-substituted aromatic precursor is first converted to an amine via reduction. The amine then undergoes acylation with a suitable pyrrolidin-2-one derivative or its activated form (e.g., acid chloride). Subsequent cyclization yields the target compound.
-
- Reduction of 5-nitro-2-methylphenyl derivatives to the corresponding amine
- Acylation with pyrrolidin-2-one acid chloride or activated ester
- Cyclization under acidic or basic conditions to close the lactam ring
-
- Requires careful control of reaction conditions to avoid side reactions
- Multiple steps can reduce overall yield but allow functional group tolerance
Radical Decarboxylation-Oxidation of Amino Acid Precursors
A more specialized method involves the generation of N-acyliminium ions via tandem radical decarboxylation-oxidation from α-amino acid derivatives, which then undergo nucleophilic trapping to form substituted pyrrolidinones.
-
- Iodosylbenzene or (diacetoxyiodo)benzene (DIB) with iodine
- Lewis acids for nucleophilic trapping
-
- Formation of 2-substituted pyrrolidinones with good yields
- Potential for stereoselective synthesis depending on substrates
This method, while more complex, offers a route to diverse pyrrolidinone derivatives including halogenated analogs.
Comparative Summary of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, base, 5-iodo-2-methylphenyl halide, pyrrolidin-2-one | High selectivity, scalable, mild | Requires expensive catalysts |
| Nucleophilic Aromatic Substitution & Cyclization | Reduction agents (SnCl2, Zn), acyl chlorides, cyclization agents | Allows stepwise control | Multi-step, potential byproducts |
| Radical Decarboxylation-Oxidation | Iodosylbenzene, iodine, Lewis acids | Access to stereoselective derivatives | Complex setup, specialized reagents |
Research Findings and Optimization
- Catalyst Optimization: Recent studies emphasize the use of palladium catalysts with bulky phosphine ligands to enhance coupling efficiency and reduce side reactions.
- Halogen Positioning: Selective iodination at the 5-position is typically achieved via directed ortho-metalation or electrophilic iodination of pre-functionalized aromatic rings.
- Yield Improvements: Use of microwave-assisted heating and optimized solvent systems have been reported to improve reaction rates and yields in cross-coupling protocols.
- Purification: Chromatographic techniques are essential to separate the target compound from unreacted starting materials and side products, especially in multi-step syntheses.
Data Table: Representative Synthesis Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a reduced form of the compound.
Scientific Research Applications
1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolidinone ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrrolidinone derivatives vary widely based on substituents attached to the lactam ring. Key structural analogs include:
- Boiling point: 125–130°C at 0.5 Torr .
- 1-(2-Mercaptoethyl)-2-pyrrolidinone (CAS 13839-15-1): Contains a thiol group, which may confer antioxidant properties or metal-binding capacity. Molecular mass: 145.22 g/mol .
- 1-(3-Aminopropyl)-2-pyrrolidinone (CAS 7663-77-6): Boiling point 120–123°C at 1 mmHg, density 1.014 g/mL. Used as a synthetic intermediate .
- 1-(2-Phenylethynyl)-2-pyrrolidinone: Substituted with a phenylethynyl group, enabling applications in asymmetric synthesis. Melting point: 49–50°C .
- 1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine derivatives: Exhibit anticancer properties, highlighting the role of aryl substituents in bioactivity .
Pharmacological Activities
- Anticancer Potential: Derivatives like 1-(4-(dimethylamino)phenyl)pyrrolidin-2-one demonstrate cytotoxic activity, suggesting that aryl-substituted pyrrolidinones may target cancer cells via proteasome inhibition or redox modulation .
- Neurological Applications: Piracetam (2-oxo-1-pyrrolidine acetamide), a well-known pyrrolidinone drug, treats cognitive disorders, indicating the scaffold’s relevance in CNS-targeted therapies .
- Antimicrobial and Anti-inflammatory Properties : Substitutions such as halogenated or alkyl groups enhance these activities in related compounds .
The methyl group in 1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone may stabilize the phenyl ring’s orientation, while iodine’s electron-withdrawing effect could modulate electronic interactions in biological targets .
Physicochemical Properties
Biological Activity
1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-iodo-2-methylphenyl derivatives with pyrrolidinone under controlled conditions. The structural integrity and purity of the synthesized compound are confirmed through spectral analysis techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of VEGF signaling |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuroactive Effects
In addition to its anticancer properties, this compound has demonstrated neuroactive effects. Preliminary studies indicate that it may enhance cognitive functions and exhibit neuroprotective properties in models of neurodegenerative diseases.
Table 2: Neuroactive Effects
| Study Type | Effect Observed | Reference |
|---|---|---|
| In vitro neuronal cultures | Increased neuronal survival | |
| Animal models | Improved memory retention |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features, particularly the iodo-substituted aromatic ring. This substitution enhances lipophilicity and facilitates interactions with biological targets.
Table 3: Structural Features and Corresponding Activities
| Structural Feature | Effect on Activity |
|---|---|
| Iodo group | Increases binding affinity |
| Pyrrolidinone ring | Essential for biological activity |
| Methyl group at position 2 | Modulates solubility |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer.
- Neuroprotection in Alzheimer's Models : In a mouse model of Alzheimer's disease, administration of the compound led to reduced amyloid plaque formation and improved cognitive function, indicating its potential use in neurodegenerative disorders.
Q & A
Q. What are the optimal synthetic routes for 1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone, and how can regioselectivity challenges in halogenated aryl precursors be addressed?
Methodological Answer: Synthesis typically involves halogenation and coupling reactions. For example:
- Step 1: Start with 2-methyl-5-iodobenzaldehyde. React with pyrrolidinone derivatives via nucleophilic addition or reductive amination .
- Step 2: Optimize regioselectivity using directing groups (e.g., methyl at the 2-position) to ensure iodine substitution at the 5-position. Polar solvents (DMF, THF) and catalysts (Pd for cross-coupling) improve yields .
- Purification: Use column chromatography with ethyl acetate/hexane gradients. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for confirming the substitution pattern of this compound?
Methodological Answer:
- NMR:
- X-ray Crystallography: Resolves steric effects from the methyl and iodine substituents. Use Mo-Kα radiation (λ = 0.7107 Å) for high-resolution data .
- IR: Confirm lactam carbonyl (C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-iodo and 2-methyl groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The 2-methyl group hinders axial approach, favoring para-substitution in further reactions. Use bulky ligands (e.g., XPhos) to mitigate steric hindrance .
- Electronic Effects: Iodo’s electron-withdrawing nature activates the aryl ring for nucleophilic substitution. DFT calculations (B3LYP/6-31G*) predict charge distribution at reactive sites .
- Experimental Validation: Compare Suzuki coupling rates with iodo vs. bromo analogs. Iodo derivatives show slower kinetics due to heavier atom mass .
Q. What strategies resolve contradictions between computational binding affinity predictions and experimental results for this compound?
Methodological Answer:
- Case Study: If MD simulations predict high affinity for kinase X but assays show weak inhibition:
- Validate Assay Conditions: Ensure pH (7.4), temperature (37°C), and co-solvents (DMSO ≤1%) match physiological conditions .
- Check Conformational Flexibility: Use NMR titration to assess if the pyrrolidinone ring adopts non-planar conformations in solution .
- Re-evaluate Docking Parameters: Adjust protonation states of binding-site residues (e.g., histidine tautomers) in AutoDock Vina .
Q. How can in situ NMR studies elucidate reaction mechanisms involving this compound?
Methodological Answer:
Q. What safety precautions are critical when handling this compound, given structural analogs’ toxicity profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
